SPOP-IN-6b

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

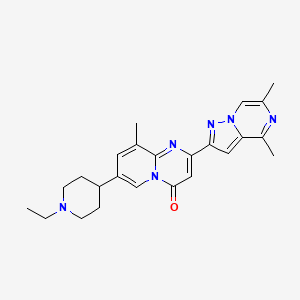

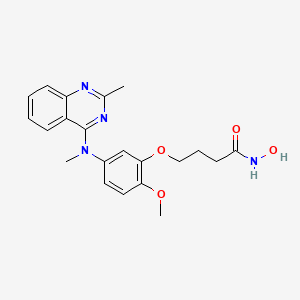

SPOP-IN-6b is a chemical compound known for its role as an inhibitor of speckle-type POZ protein (SPOP). This compound has shown significant potential in scientific research, particularly in the study of renal cancer. This compound has an inhibitory concentration (IC50) of 3.58 micromolar, making it a potent inhibitor of SPOP .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPOP-IN-6b involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving pyrido-pyrimidine derivatives.

Functional Group Introduction: Various functional groups, such as morpholinopropyl and phenethyl groups, are introduced through nucleophilic substitution reactions.

Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process typically involves:

Batch Reactions: Large-scale batch reactions are conducted in industrial reactors, ensuring precise control over temperature, pressure, and reaction time.

Purification: The crude product is purified using industrial-scale chromatography and recrystallization techniques.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for scientific research.

Chemical Reactions Analysis

Types of Reactions

SPOP-IN-6b undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, leading to different analogs of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups on the core structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various analogs of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

SPOP-IN-6b has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of SPOP and its effects on various biochemical pathways.

Biology: Employed in cell-based assays to investigate the role of SPOP in cellular processes.

Medicine: Explored as a potential therapeutic agent for the treatment of renal cancer and other diseases where SPOP is implicated.

Industry: Utilized in the development of new drugs targeting SPOP-related pathways.

Mechanism of Action

SPOP-IN-6b exerts its effects by inhibiting the activity of speckle-type POZ protein (SPOP). SPOP is a substrate-binding adaptor of the CULLIN3/RING-box1 E3 ubiquitin ligase complex. By inhibiting SPOP, this compound prevents the ubiquitination and subsequent degradation of target proteins such as phosphatase and tensin homolog (PTEN) and dual-specificity phosphatase 7 (DUSP7). This leads to increased levels of these proteins, which can suppress tumor growth and proliferation .

Comparison with Similar Compounds

SPOP-IN-6b is unique compared to other SPOP inhibitors due to its high potency and specificity. Similar compounds include:

This compound hydrochloride: A hydrochloride salt form of this compound with similar inhibitory properties.

This compound dihydrochloride: Another salt form with enhanced solubility.

Compound 6lc: A related compound that also inhibits SPOP but with different structural features and potentially different biological activities

This compound stands out due to its well-characterized mechanism of action and its effectiveness in preclinical models of renal cancer .

Properties

IUPAC Name |

6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N6O3/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTGHNMOSCSWJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B610867.png)

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)

![2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B610881.png)